molecular formula C22H26N2O3 B11168662 1-(4-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11168662
M. Wt: 366.5 g/mol
InChI Key: LNMGVFIKZXFYOO-UHFFFAOYSA-N
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Description

“Compound X” , belongs to the class of pyrrolidine derivatives. Its chemical structure consists of a pyrrolidine ring with a carboxamide group and substituents on the phenyl rings. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

Synthetic Routes::

    Synthesis via Amide Formation:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X is susceptible to oxidation reactions, especially at the methoxy group.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like , , or .

    Reduction: Reducing agents such as or .

    Substitution: Lewis acids like or .

Major Products::
  • Oxidation: 4-methoxybenzoic acid.
  • Reduction: 4-methoxybenzyl alcohol.
  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicine: Compound X exhibits potential as an anti-inflammatory agent due to its structural features.

    Chemistry: It serves as a building block for designing new compounds with diverse biological activities.

    Industry: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

  • Compound X likely interacts with specific receptors or enzymes, modulating cellular pathways.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-16(8-9-17-6-4-3-5-7-17)23-22(26)18-14-21(25)24(15-18)19-10-12-20(27-2)13-11-19/h3-7,10-13,16,18H,8-9,14-15H2,1-2H3,(H,23,26)

InChI Key

LNMGVFIKZXFYOO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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